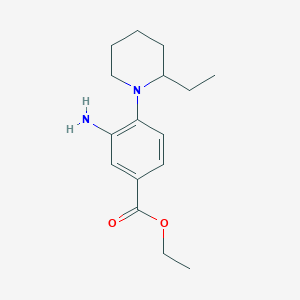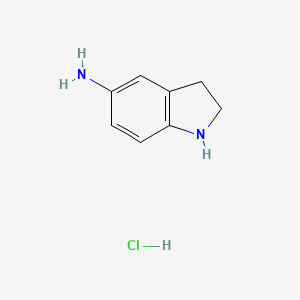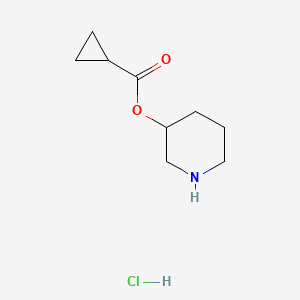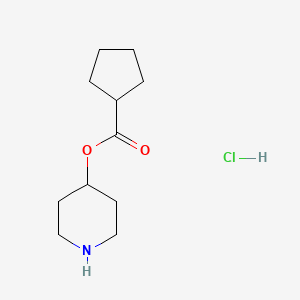![molecular formula C13H18ClNO2 B1397370 1-[2-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride CAS No. 1220017-40-2](/img/structure/B1397370.png)
1-[2-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers have employed different strategies, including ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings (e.g., proline derivatives). Detailed synthetic routes and reaction conditions are documented in the literature .
Applications De Recherche Scientifique
Inhibition of Blood Platelet Aggregation : Grisar et al. (1976) studied derivatives of (2-piperidinyl)- and (2-pyrrolidinyl)ethanones, including compounds similar to 1-[2-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride. They found these compounds to inhibit ADP-induced aggregation of blood platelets, with specific compounds also inhibiting platelet aggregation ex vivo in guinea pigs (Grisar, Claxton, Stewart, Mackenzie, & Kariya, 1976).
Anticancer Properties : A study by Via et al. (2008) identified a derivative of this compound with high antiproliferative activity, potentially useful as an anti-cancer agent. This compound acts by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, and blocking the cell cycle (Via, Gia, Gasparotto, & Ferlin, 2008).
Antibacterial Activity : Merugu, Ramesh, and Sreenivasulu (2010) reported on the synthesis of 1-(4-(piperidin-1-yl) phenyl) ethanone and its derivatives, demonstrating their significant antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).
Photoremovable Protecting Group for Carboxylic Acids : Atemnkeng, Louisiana, Yong, Vottero, and Banerjee (2003) introduced 1-[2-(2-hydroxyalkyl)phenyl]ethanone as a new photoremovable protecting group for carboxylic acids. This compound releases the acid upon photolysis, showing potential in the synthesis of protected carboxylic acids (Atemnkeng, Louisiana, Yong, Vottero, & Banerjee, 2003).
Corrosion Inhibition : Hegazy et al. (2012) evaluated Schiff base derivatives, including 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone, as corrosion inhibitors for carbon steel in acidic environments. Their study highlights the role of chemical structure in corrosion inhibition efficiency (Hegazy, Hasan, Emara, Bakr, & Youssef, 2012).
Synthesis and Antimicrobial Activity : Wanjari (2020) explored the synthesis and antimicrobial activity of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone, demonstrating its efficacy against both gram-positive and gram-negative bacteria (Wanjari, 2020).
Propriétés
IUPAC Name |
1-[2-(pyrrolidin-3-ylmethoxy)phenyl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-10(15)12-4-2-3-5-13(12)16-9-11-6-7-14-8-11;/h2-5,11,14H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIRIUVUXXECFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


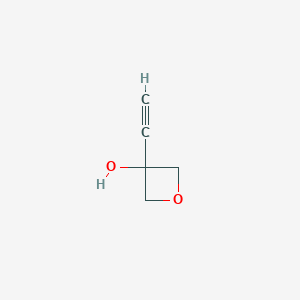
![Ethyl 3-amino-4-[(4-pyridinylmethyl)amino]benzoate](/img/structure/B1397291.png)
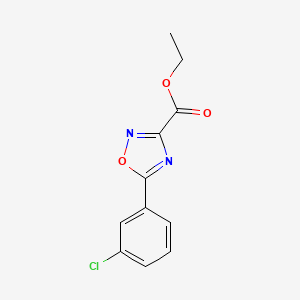
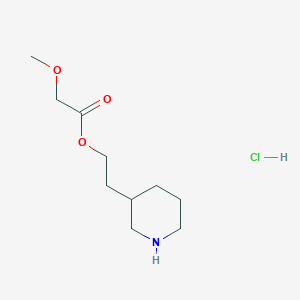
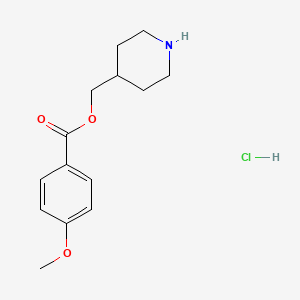
![3-[(2-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397299.png)
![3-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397300.png)
![N-[4-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1397301.png)
![3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397302.png)
